molecular formula C14H13N3O6 B12674147 N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine CAS No. 93923-88-7

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine

Cat. No.: B12674147
CAS No.: 93923-88-7
M. Wt: 319.27 g/mol
InChI Key: QPJQIQMWOUOCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is a compound with the molecular formula C12H12N2O5 It is known for its unique structure, which includes a phthalimide group attached to a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine typically involves the reaction of phthalic anhydride with glycine under basic conditions to form N-(phthaloyl)glycine. This intermediate is then further reacted with another glycine molecule in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimide or glycine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The glycine residues may facilitate binding to biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-Phthaloylglycine: Similar in structure but lacks the additional glycine residue.

    N-Phthaloyl-DL-alanine: Contains an alanine residue instead of glycine.

    Ethyl N-phthaloylcarbamate: An ester derivative with different reactivity.

Uniqueness

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is unique due to its dual glycine residues, which may enhance its binding affinity and specificity in biological systems.

Properties

CAS No.

93923-88-7

Molecular Formula

C14H13N3O6

Molecular Weight

319.27 g/mol

IUPAC Name

2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21)

InChI Key

QPJQIQMWOUOCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.